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Compound of Interest

Compound Name:
2-Chloro-5-fluoro-4-

(methylsulfanyl)pyrimidine

CAS No.: 87789-51-3

Cat. No.: B2978062 Get Quote

Identity & Chemical Significance[1][2][3]
2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine acts as a critical electrophilic scaffold in the

synthesis of polysubstituted pyrimidines, particularly in the development of kinase inhibitors

and G-protein-coupled receptor (GPCR) modulators.[1] Its value lies in the orthogonal reactivity

of its three substituents:

C-2 Chlorine: A moderate leaving group susceptible to nucleophilic aromatic substitution (

), typically after C-4 manipulation.[1]

C-4 Methylsulfanyl (Thiomethyl): A "masked" leaving group.[1] It is stable to many conditions

but can be activated via oxidation to a sulfoxide (

) or sulfone (

), enabling a second, highly regioselective

reaction.

C-5 Fluorine: An electron-withdrawing group (EWG) that activates the ring towards

nucleophilic attack and provides metabolic stability in final drug candidates.[1]
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Chemical Data Table
Property Specification

CAS Number 87789-51-3

IUPAC Name 2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine

Synonyms
2-Chloro-5-fluoro-4-methylthiopyrimidine; 4-

Methylthio-2-chloro-5-fluoropyrimidine

Molecular Formula

Molecular Weight 178.62 g/mol

Appearance White to off-white solid

Melting Point 48–52 °C (Typical)

Solubility
Soluble in DCM, EtOAc, DMSO; sparingly

soluble in water

Isomer Note
Distinct from 4-Chloro-5-fluoro-2-

(methylthio)pyrimidine (CAS 6096-45-3)

Synthesis & Regioselectivity[2][3][4]
The synthesis of CAS 87789-51-3 relies on the controlled desymmetrization of 2,4-dichloro-5-

fluoropyrimidine.[1]

Mechanism of Regioselectivity
In 2,4-dichloropyrimidines possessing an electron-withdrawing group (EWG) at C-5 (such as

Fluorine), the C-4 position is significantly more electrophilic than the C-2 position.[1] The C-5

fluorine atom inductively withdraws electron density, destabilizing the transition state at C-4

less than at C-2 during nucleophilic attack.[1] Consequently, treating 2,4-dichloro-5-

fluoropyrimidine with one equivalent of sodium thiomethoxide (NaSMe) yields the C-4

substituted product with high regioselectivity.[1]

Experimental Protocol: Synthesis from 2,4-Dichloro-5-
fluoropyrimidine
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Reagents:

2,4-Dichloro-5-fluoropyrimidine (1.0 eq)

Sodium thiomethoxide (NaSMe) (1.05 eq)

Tetrahydrofuran (THF) (Anhydrous)

Procedure:

Preparation: Dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous THF under an inert

atmosphere (

or Ar). Cool the solution to -10 °C.

Addition: Add NaSMe (solid or solution in MeOH) portion-wise over 30 minutes, maintaining

the internal temperature below 0 °C. Note: Rapid addition or higher temperatures may lead

to bis-substitution (2,4-bis(methylthio)).[1]

Reaction: Stir at 0 °C for 2 hours. Monitor by TLC or LC-MS for the consumption of starting

material.[1]

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with

brine, dry over

, and concentrate.[1]

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-

10% EtOAc in Hexanes) to isolate 2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine.

Applications in Medicinal Chemistry
This scaffold is ubiquitous in the "hit-to-lead" optimization phase.[1] The primary workflow

involves sequentially substituting the C-4 and C-2 positions to build libraries of heteroaryl

compounds.[1]

The "Oxidation-Activation" Strategy
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While the C-2 chlorine is reactive, the C-4 methylthio group is often the primary target for

modification after the scaffold is incorporated.[1]

Step 1: The scaffold is reacted at C-2 (displacing Cl) or kept as is.

Step 2: The C-4 SMe group is oxidized to a sulfone (

) using m-CPBA or Oxone.[1]

Step 3: The sulfone is a "super-leaving group," allowing displacement by weak nucleophiles

(anilines, alcohols) to form the final bioactive core.[1]

Workflow Visualization
The following diagram illustrates the divergent synthesis pathways enabled by this

intermediate.
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Caption: Divergent synthetic utility of CAS 87789-51-3. Path B highlights the activation of the

methylthio group via oxidation.

Handling & Safety Profile
As a halogenated pyrimidine, this compound should be treated as a potential sensitizer and

irritant.[1]
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Hazard Class H-Code Statement

Acute Toxicity H302 Harmful if swallowed.[1]

Skin Irritation H315 Causes skin irritation.[1]

Eye Irritation H319
Causes serious eye irritation.

[1]

STOT-SE H335
May cause respiratory

irritation.[1]

Storage: Store under inert gas (

) at 2–8 °C. The methylthio group is susceptible to slow oxidation by atmospheric oxygen over
prolonged periods; ensure containers are tightly sealed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2978062#2-chloro-5-fluoro-4-methylsulfanyl-
pyrimidine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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